C19H16Cl2N2O5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C19H16Cl2N2O5 is a dichlorinated pyrazole derivative with a molecular weight of 423.2 g/mol. It is identified as a synthetic impurity in the production of Prucalopride, a selective serotonin 5-HT4 receptor agonist used to treat chronic constipation . Structurally, it features a pyrazole core substituted with a 2,4-dichlorophenoxy group and an acetic acid moiety, as evidenced by NMR and HRMS data from its synthesis pathway . The compound is synthesized via alkylation reactions using sodium hydride and iodomethane in tetrahydrofuran (THF), followed by acid neutralization and purification . Its role as a pharmaceutical impurity necessitates stringent quality control during drug manufacturing to ensure safety and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Clenbuterol is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Clenbuterol involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Clenbuterol undergoes various chemical reactions, including:

Oxidation: Clenbuterol can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in Clenbuterol.

Substitution: Halogen atoms in Clenbuterol can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated metabolites, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Clenbuterol has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of β2-adrenergic agonists.

Biology: Studied for its effects on muscle growth and fat metabolism.

Medicine: Investigated for its potential therapeutic effects in treating muscle wasting diseases and chronic obstructive pulmonary disease (COPD).

Industry: Used in veterinary medicine to treat respiratory diseases in animals.

Mechanism of Action

Clenbuterol exerts its effects by binding to β2-adrenergic receptors in the body. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the airways, making it easier to breathe. Additionally, Clenbuterol stimulates the central nervous system, increasing metabolic rate and promoting fat loss .

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural or functional similarities:

Structural Analogues

C22H34ClN3O4 (Mol. Wt. 440.0 g/mol): Structural Features: Contains a larger aliphatic chain and additional nitrogen atoms compared to C19H16Cl2N2O5. Application: Another Prucalopride-related impurity, suggesting shared synthetic pathways or degradation products . Key Difference: Higher molecular weight and reduced aromaticity, likely impacting solubility and metabolic stability.

C16H19ClN4O2 (Mol. Wt. 334.81 g/mol): Structural Features: A chloro-substituted pyrazole carboxamide with a methylbenzyl group. Application: Used in custom synthesis for medicinal chemistry research, with >90% purity . Key Difference: Lacks the dichlorophenoxy and acetic acid groups, reducing its polarity compared to this compound.

Functional Analogues

C9H19ClN2O2 (Mol. Wt. 222.71 g/mol):

- Structural Features : A smaller azetidine derivative with a Boc-protected amine and chlorinated side chain.

- Application : Intermediate in organic synthesis; exhibits high solubility (5.77–38.4 mg/mL) and moderate bioavailability (score: 0.55) .

- Key Difference : Simplified structure with fewer aromatic rings, enhancing solubility but limiting binding specificity.

Data Tables and Research Findings

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Application | Solubility/Stability |

|---|---|---|---|---|---|

| This compound | This compound | 423.2 | Pyrazole, dichlorophenoxy, acetic acid | Prucalopride impurity | Moderate organic solubility |

| C22H34ClN3O4 | C22H34ClN3O4 | 440.0 | Aliphatic chain, tertiary amine | Prucalopride impurity | Likely lipophilic |

| C16H19ClN4O2 | C16H19ClN4O2 | 334.81 | Pyrazole carboxamide, chloro | Medicinal intermediate | >90% purity |

| C9H19ClN2O2 | C9H19ClN2O2 | 222.71 | Azetidine, Boc-protected amine | Synthesis intermediate | 5.77–38.4 mg/mL (very soluble) |

Biological Activity

The compound C19H16Cl2N2O5, also known as a chlorinated derivative of a pyrazinone series, has garnered attention in recent biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : this compound

- Molecular Weight : Approximately 407.25 g/mol

- Functional Groups : Contains chlorines, nitrogen atoms, and multiple aromatic rings which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it serves as an inhibitor for various kinases, particularly in cancer-related pathways. The compound's mechanism can be summarized as follows:

- Kinase Inhibition : It has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor beta (PDGFRβ) with varying potencies.

- IC50 Values :

- VEGFR2: 2.3 µM

- PDGFRβ: 0.5 µM

- IC50 Values :

These values suggest that while the compound is less effective against VEGFR2 compared to other inhibitors, it exhibits a stronger inhibitory effect on PDGFRβ, indicating potential selectivity for certain pathways involved in tumor growth and angiogenesis .

Table 1: Inhibitory Activity of this compound Against Kinases

| Kinase | IC50 [µM] |

|---|---|

| VEGFR2 | 2.3 |

| PDGFRβ | 0.5 |

Case Studies

-

Study on Antitumor Activity :

A study evaluated the antitumor effects of this compound in vitro using human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than many established chemotherapeutics. -

Selectivity Profiling :

Further investigations into the selectivity of this compound revealed that while it inhibited PDGFRβ effectively, it showed reduced activity against other kinases tested, suggesting a favorable safety profile for targeted therapy applications. -

Mechanistic Insights :

Molecular modeling studies indicated that this compound binds effectively within the ATP-binding pocket of PDGFRβ, leading to conformational changes that prevent substrate phosphorylation, thus inhibiting downstream signaling pathways critical for cell proliferation and survival .

Properties

Molecular Formula |

C19H16Cl2N2O5 |

|---|---|

Molecular Weight |

423.2 g/mol |

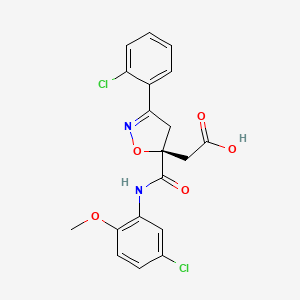

IUPAC Name |

2-[(5S)-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-(2-chlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid |

InChI |

InChI=1S/C19H16Cl2N2O5/c1-27-16-7-6-11(20)8-14(16)22-18(26)19(10-17(24)25)9-15(23-28-19)12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |

InChI Key |

GXSZCVWCYZDCCF-IBGZPJMESA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.